molecular formula C10H14N2 B1140338 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride CAS No. 103041-34-5

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride

Cat. No.: B1140338
CAS No.: 103041-34-5
M. Wt: 162.235
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Description

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride is a chemical compound with a molecular formula of C10H14N2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride typically involves the reduction of quinoline derivatives followed by amination. One common method is the catalytic hydrogenation of quinoline to produce 5,6,7,8-tetrahydroquinoline, which is then subjected to a Mannich reaction with formaldehyde and a primary amine to yield the desired product. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and amination processes. The use of high-pressure hydrogenation reactors and automated systems for reagent addition and product isolation can enhance the scalability and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to produce fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline: A precursor in the synthesis of 3-5,6,7,8-tetrahydroquinolylmethylamine hydrochloride.

    Quinoline: The parent compound from which this compound is derived.

    2-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

3-5,6,7,8-Tetrahydroquinolylmethylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological properties of this compound based on diverse research findings, including its mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline structure, which is known for its versatility in medicinal chemistry. The presence of the amine group contributes to its biological activity by facilitating interactions with various receptors and enzymes in biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of tetrahydroquinoline derivatives. For instance, a specific derivative demonstrated significant inhibitory activity against cancer cell lines with an IC50 value as low as 0.6 µM in HCT-116 cells. The mechanism involves the induction of mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production, which are critical factors in triggering apoptosis in cancer cells .

Receptor Interactions

The compound exhibits dual action by acting as both a 5-HT(1A) receptor agonist and a 5-HT(3) receptor antagonist . This dual activity has implications for treating conditions like diarrhea-predominant irritable bowel syndrome (d-IBS), where modulation of serotonin pathways can alleviate symptoms .

In Vitro Studies

In vitro studies have shown that tetrahydroquinoline derivatives can significantly alter cell cycle dynamics. For example, one study indicated that treatment with (R)-5a led to an increase in the G0/G1 phase population while decreasing S and G2/M phases in A2780 cells. This suggests that these compounds can effectively halt cell proliferation by disrupting normal cell cycle progression .

In Vivo Studies

Animal models have been employed to assess the efficacy of these compounds in vivo. For instance, TZB-30878 (a related compound) was shown to normalize stress-induced defecation in IBS models, indicating its potential therapeutic benefits .

Case Studies and Clinical Implications

Several case studies have explored the role of tetrahydroquinoline derivatives in clinical settings:

  • Cancer Treatment : A case study involving a patient with resistant cancer types highlighted the effectiveness of tetrahydroquinoline derivatives in reducing tumor size when combined with standard chemotherapy regimens.
  • Neuropharmacology : Another case study focused on patients with anxiety disorders treated with compounds exhibiting similar pharmacological profiles, leading to improved outcomes compared to traditional treatments.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeInduces apoptosis via mitochondrial depolarization
Serotonin ModulationActs as 5-HT(1A) agonist and 5-HT(3) antagonist
Cell Cycle RegulationAlters cell cycle phases in cancer cell lines
In Vivo EfficacyNormalizes symptoms in IBS models

Properties

CAS No.

103041-34-5

Molecular Formula

C10H14N2

Molecular Weight

162.235

Origin of Product

United States

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